![molecular formula C11H11N3O2S2 B14203525 5-[(Benzenesulfonyl)methylidene]-3-(methylsulfanyl)-2,5-dihydro-1,2,4-triazine CAS No. 831218-45-2](/img/structure/B14203525.png)
5-[(Benzenesulfonyl)methylidene]-3-(methylsulfanyl)-2,5-dihydro-1,2,4-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(Benzenesulfonyl)methylidene]-3-(methylsulfanyl)-2,5-dihydro-1,2,4-triazine is a heterocyclic compound that features a triazine ring substituted with benzenesulfonyl and methylsulfanyl groups
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
5-[(Benzenesulfonyl)methylidene]-3-(methylsulfanyl)-2,5-dihydro-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzenesulfonyl group can be reduced to form corresponding sulfinyl or sulfhydryl derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can lead to a variety of triazine derivatives.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex heterocyclic compounds.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Exploration of its pharmacological properties for developing new therapeutic agents.
Industry: Use in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 5-[(Benzenesulfonyl)methylidene]-3-(methylsulfanyl)-2,5-dihydro-1,2,4-triazine involves its interaction with molecular targets and pathways within biological systems. The benzenesulfonyl and methylsulfanyl groups may interact with enzymes or receptors, modulating their activity. The triazine ring can also participate in various biochemical processes, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- 5-[(Benzenesulfonyl)methylidene]-3-(methylsulfanyl)-2,5-dihydro-1,2,4-triazine
- 1,3,4-Thiadiazoles : Known for their antimicrobial and anticancer properties.
- Thiazoles : Used in drugs for treating allergies, hypertension, and bacterial infections.
- 1,2,4-Triazolopyrimidines : Exhibiting antitumor, antimalarial, and anti-inflammatory activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzenesulfonyl and methylsulfanyl groups with the triazine ring makes it a versatile compound for various applications.
特性
CAS番号 |
831218-45-2 |
|---|---|
分子式 |
C11H11N3O2S2 |
分子量 |
281.4 g/mol |
IUPAC名 |
5-(benzenesulfonylmethylidene)-3-methylsulfanyl-2H-1,2,4-triazine |
InChI |
InChI=1S/C11H11N3O2S2/c1-17-11-13-9(7-12-14-11)8-18(15,16)10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14) |
InChIキー |
KWMAJZSIMXSHGB-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC(=CS(=O)(=O)C2=CC=CC=C2)C=NN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(Fluoromethyl)phenyl]acetamide](/img/structure/B14203450.png)
![2-Pyridinecarboxylic acid, 3-[(cyclohexylamino)carbonyl]-](/img/structure/B14203453.png)
![3-{3-[([1,1'-Biphenyl]-2-yl)methoxy]phenyl}propanoic acid](/img/structure/B14203455.png)
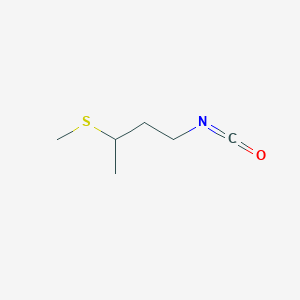
![7-oxa-3,5,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaene](/img/structure/B14203467.png)
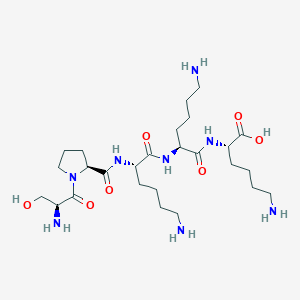
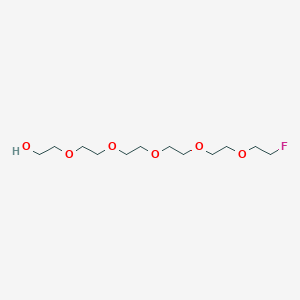
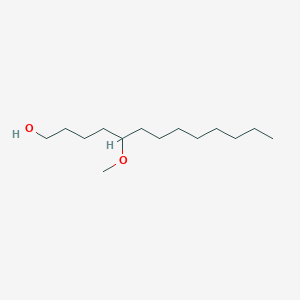
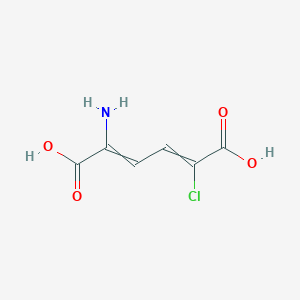
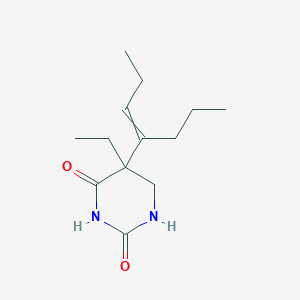
![{2-[(Cyclohex-1-en-1-yl)oxy]prop-2-en-1-yl}benzene](/img/structure/B14203514.png)
![N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N'-ethylurea](/img/structure/B14203517.png)
![2-(Benzylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole](/img/structure/B14203533.png)
![2-[(E)-(7-Phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)diazenyl]benzonitrile](/img/structure/B14203548.png)
